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molecular formula C11H14ClNO2 B8757137 Ethyl 3-(4-chloroanilino)propanoate

Ethyl 3-(4-chloroanilino)propanoate

Cat. No. B8757137
M. Wt: 227.69 g/mol
InChI Key: YQWGCZCUTBSNQW-UHFFFAOYSA-N
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Patent
US08912186B2

Procedure details

A mixture of aniline (1.4 ml), ethyl acrylate (3.4 ml), and conc. HCl (1.6 ml) in ethanol (17 ml) was heated to reflux for 24 h. Then the solvent was removed and the residue partitioned between an excess of ammonia solution and dichloromethane. The organic layer was separated, washed with brine, dried (MgSO4), and evaporated. The residue was purified by flash chromatography on silica gel (hexane/ethyl acetate 2:1) to provide ethyl N-(4-chlorophenyl)-3-aminopropionate (1.27 g) as yellowish oil.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8]([O:12][CH2:13][CH3:14])(=[O:11])[CH:9]=[CH2:10].[ClH:15]>C(O)C>[Cl:15][C:5]1[CH:6]=[CH:7][C:2]([NH:1][CH2:10][CH2:9][C:8]([O:12][CH2:13][CH3:14])=[O:11])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
1.4 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
3.4 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
1.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue partitioned between an excess of ammonia solution and dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (hexane/ethyl acetate 2:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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